2-({4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
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Overview
Description
2-({4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Phenylethenyl Group: The phenylethenyl group is introduced through a Heck reaction, which involves the coupling of a vinyl halide with a phenylboronic acid in the presence of a palladium catalyst.
Attachment of the Sulfanyl Group: The sulfanyl group is incorporated using a thiol reagent, typically under mild conditions to avoid decomposition of the triazole ring.
Acetamide Formation: The final step involves the acylation of the sulfanyl group with an acetic anhydride or acetyl chloride to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the phenylethenyl group, leading to various reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives and phenylethyl derivatives.
Substitution: Various substituted acetamides and sulfanyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its triazole ring is a versatile scaffold for creating libraries of compounds for drug discovery.
Biology
Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound is investigated for its potential to inhibit specific enzymes or receptors involved in disease pathways.
Medicine
In medicinal chemistry, 2-({4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is explored for its potential as an antifungal or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
Industrially, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-({4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The phenylethenyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler triazole derivative with broad biological activity.
Fluconazole: A triazole antifungal agent.
Voriconazole: Another triazole antifungal with a broader spectrum of activity.
Uniqueness
2-({4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[[4-ethyl-5-[(E)-2-phenylethenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c1-2-18-13(9-8-11-6-4-3-5-7-11)16-17-14(18)20-10-12(15)19/h3-9H,2,10H2,1H3,(H2,15,19)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBLVZVPNLYIFY-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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